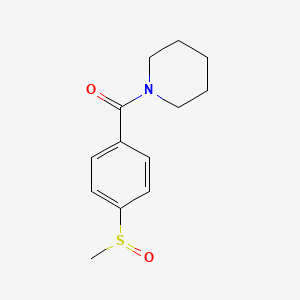
4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system.
Scientific Research Applications
4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513 has been used extensively in scientific research to study the function of the GABA-A receptor. This receptor plays a critical role in the regulation of neuronal excitability and is involved in a wide range of physiological processes, including anxiety, sleep, and memory. This compound 15-4513 has been shown to be a potent and selective antagonist of the GABA-A receptor, which makes it an ideal tool for studying the function of this receptor.
Mechanism of Action
4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513 acts as a competitive antagonist of the GABA-A receptor. It binds to the receptor at a site that is distinct from the GABA binding site and prevents the binding of GABA. This results in a decrease in the inhibitory tone of the GABA-A receptor, which can lead to increased neuronal excitability.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound 15-4513 can increase the release of glutamate, which is an excitatory neurotransmitter. This effect is thought to be due to the decreased inhibitory tone of the GABA-A receptor. In vivo studies have shown that this compound 15-4513 can produce a range of effects, including anxiogenic effects, sedation, and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513 is a highly selective antagonist of the GABA-A receptor, which makes it an ideal tool for studying the function of this receptor. It has been used extensively in scientific research and has been shown to produce consistent and reproducible results. However, this compound 15-4513 has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, this compound 15-4513 can produce a range of effects that may be difficult to interpret, depending on the experimental design.
Future Directions
There are a number of future directions for the study of 4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513. One area of interest is the role of the GABA-A receptor in the regulation of anxiety and stress. This compound 15-4513 has been shown to produce anxiogenic effects, which suggests that the GABA-A receptor may play a role in the regulation of anxiety. Another area of interest is the development of more selective antagonists of the GABA-A receptor. This compound 15-4513 is highly selective, but there is still room for improvement in terms of selectivity and potency. Finally, there is interest in the development of new drugs that target the GABA-A receptor for the treatment of a range of neurological and psychiatric disorders. This compound 15-4513 has provided valuable insights into the function of this receptor, and further research in this area may lead to the development of new and more effective treatments.
Synthesis Methods
4-(Imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole 15-4513 can be synthesized via a multistep process that involves the reaction of imidazole with 2-phenyl-1,3-oxazole. The resulting compound is then methylated and purified to yield this compound 15-4513. This synthesis method is well-established and has been used to produce large quantities of this compound 15-4513 for scientific research purposes.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-5-methyl-2-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-11-13(9-17-8-7-15-10-17)16-14(18-11)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZWFFADWUBNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7509451.png)
![2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7509460.png)



![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide](/img/structure/B7509496.png)


![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)


